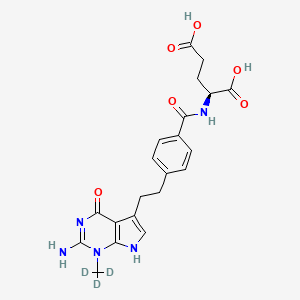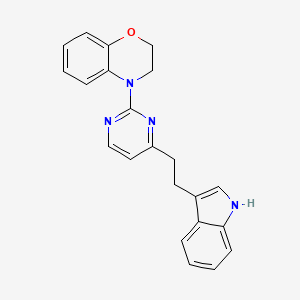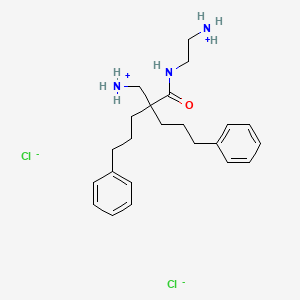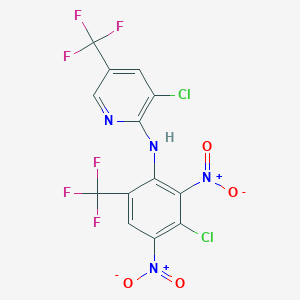
Fluazinam impurity 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluazinam impurity 1 is a chemical compound that is an impurity of fluazinam, a widely used fungicide. This compound has antifungal properties and is active against various fungal pathogens such as Sphaerotheca fuliginea, Pyricularia oryzae, and Rhizoctonia solani . The molecular formula of this compound is C13H4Cl2F6N4O4, and it has a molecular weight of 465.09 g/mol .
Preparation Methods
The preparation of fluazinam impurity 1 involves the synthesis of fluazinam, which is achieved through a reaction between 2-amino-3-chloro-5-trifluoromethylpyridine and 2,4-dichloro-3,5-dinitrobenzotrifluoride . The reaction conditions typically involve dissolving the reactants in water, followed by separation and air-distillation under temperatures below 100°C. The resulting product is then dried to obtain fluazinam .
Chemical Reactions Analysis
Fluazinam impurity 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Fluazinam impurity 1 has several scientific research applications, including:
Mechanism of Action
Fluazinam impurity 1 exerts its antifungal effects through multiple pathways. It induces oxidative stress in fungal cells by causing the accumulation of reactive oxygen species (ROS) and activating caspases, leading to cellular damage and eventual cell death . The compound also involves uncoupling and sulfhydryl (SH) inhibition mechanisms .
Comparison with Similar Compounds
Fluazinam impurity 1 is unique due to its specific antifungal activity and mechanism of action. Similar compounds include:
Fluazinam: The parent compound, which is also a fungicide with a broader spectrum of activity.
N-phenylpyridinamines: A class of compounds related to fluazinam with similar fungicidal properties.
This compound stands out due to its specific activity against certain fungal pathogens and its unique mode of action involving oxidative stress and SH inhibition .
Properties
Molecular Formula |
C13H4Cl2F6N4O4 |
|---|---|
Molecular Weight |
465.09 g/mol |
IUPAC Name |
3-chloro-N-[3-chloro-2,4-dinitro-6-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C13H4Cl2F6N4O4/c14-6-1-4(12(16,17)18)3-22-11(6)23-9-5(13(19,20)21)2-7(24(26)27)8(15)10(9)25(28)29/h1-3H,(H,22,23) |
InChI Key |
JCSKTPQMDQWTBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NC2=C(C(=C(C=C2C(F)(F)F)[N+](=O)[O-])Cl)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


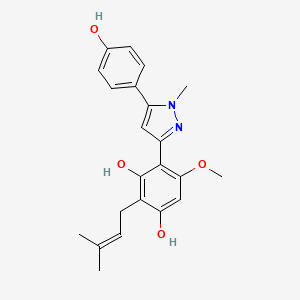

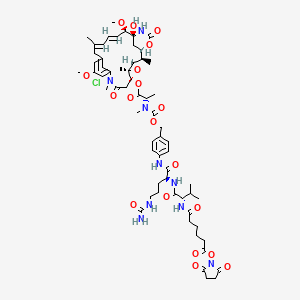
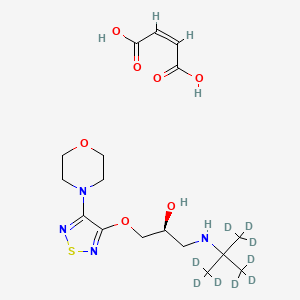

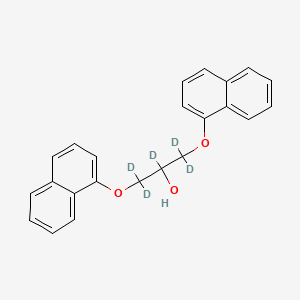
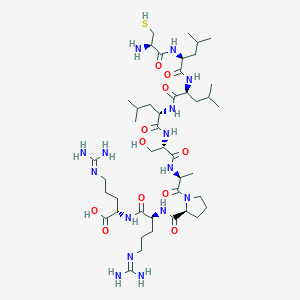

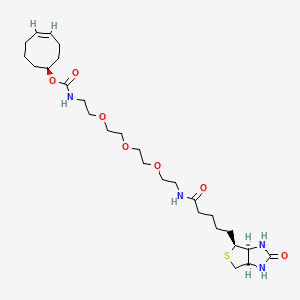
![sodium;2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12423505.png)
![3-[3-[(2S)-2-[[7-(8-chloronaphthalen-1-yl)-4-[(3S)-3-(cyanomethyl)-4-(2-fluoroprop-2-enoyl)piperazin-1-yl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]oxymethyl]pyrrolidin-1-yl]propoxy]propanoic acid](/img/structure/B12423508.png)
